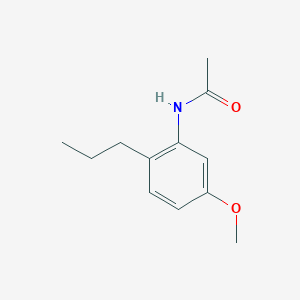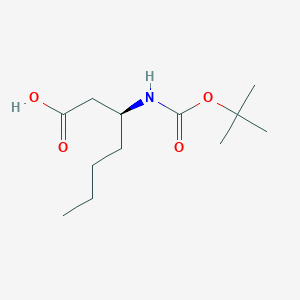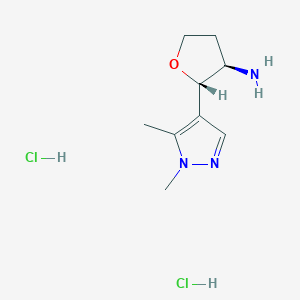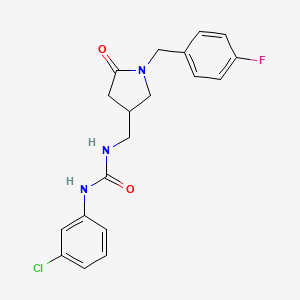
1-(3-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Compound 1" and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Neuropharmacology and CNS Agents
Compounds with specific structural features, such as pyrrolidinyl and phenyl substitutions, have been explored for their potential activities within the central nervous system (CNS). For instance, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas showed anxiolytic activity and muscle relaxant properties, indicating a potential application in neuropharmacology and as CNS agents. These findings suggest that compounds with similar structural motifs could be investigated for their effects on neurological pathways and disorders (Rasmussen et al., 1978).
Antidepressant Properties
Research into unsymmetrical ureas, including those with indole derivatives linked to aniline moieties, has been conducted to evaluate their potential as antidepressants. This research area focuses on the inhibition of 5-HT reuptake combined with 5-HT(1B/1D) antagonistic activities, aiming to enhance serotonergic neurotransmission. This approach provides a novel pathway toward developing efficient antidepressants, highlighting a possible application for compounds with related structural features (Matzen et al., 2000).
Anticancer Research
Derivatives of urea, particularly those involving aryl and phenyl groups, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. This line of research underscores the potential of such compounds in anticancer drug development. The structure-activity relationship (SAR) studies of these compounds can inform the design of new anticancer agents, suggesting that similar compounds could be explored for their efficacy in inhibiting tumor growth and proliferation (Feng et al., 2020).
Nonlinear Optical Materials
The study of novel chalcone derivatives, including those with chlorophenyl and pyridinyl groups, for their electro-optic properties indicates potential applications in the field of nonlinear optics. Such materials are investigated for their high second harmonic generation efficiency and could be pivotal in developing new optoelectronic devices. This suggests an avenue for research into similar compounds for use in optoelectronics and photonics (Rahmani et al., 2018).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-15-2-1-3-17(9-15)23-19(26)22-10-14-8-18(25)24(12-14)11-13-4-6-16(21)7-5-13/h1-7,9,14H,8,10-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMURNJAMYWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

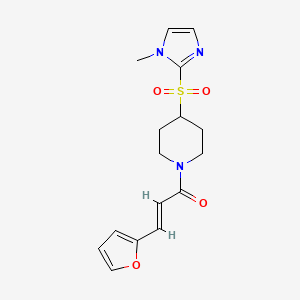
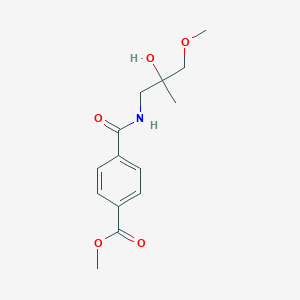
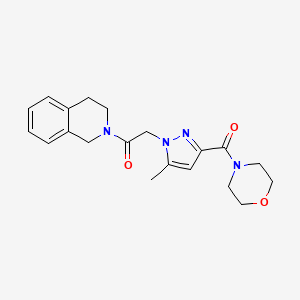
![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)
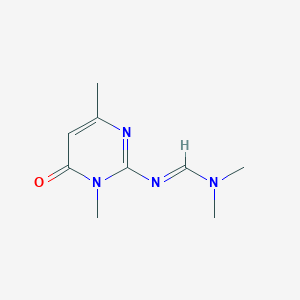

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)
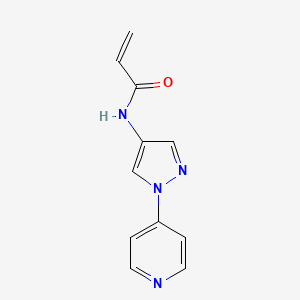

![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)
